Acide 3-(5-nitro-2-furyl)acrylique

Vue d'ensemble

Description

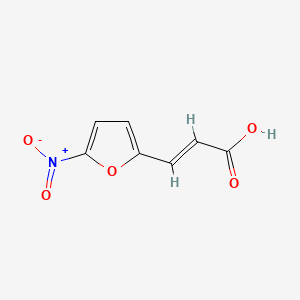

3-(5-Nitro-2-furyl)acrylic acid is an organic compound with the molecular formula C7H5NO5. It is characterized by the presence of a nitro group attached to a furan ring, which is further conjugated to an acrylic acid moiety. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties.

Applications De Recherche Scientifique

3-(5-Nitro-2-furyl)acrylic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its antimicrobial properties against bacteria, yeasts, molds, and algae.

Industry: Utilized in the synthesis of polymeric materials, light stabilizers, and luminophores.

Mécanisme D'action

Target of Action

A related compound, nitrofurans, has been reported to target the protein aldose reductase .

Mode of Action

It’s known that nitrofurans, a related group of compounds, interact with their targets and cause changes in their function .

Biochemical Pathways

It’s known that the inhibitory effect on growth is caused by blocking bioenergetic processes, glycolysis in particular .

Result of Action

The antimicrobial effects of esters and amides of 3-(5-Nitro-2-furyl)acrylic acid have been studied. The compound has shown antimycotic, antialgal, and antibacterial activity. The antimycotic activity was found to decrease with increasing the length of the alkyl chain of esters and after the introduction of amino nitrogen into the furylethylene backbone .

Analyse Biochimique

Biochemical Properties

3-(5-Nitro-2-furyl)acrylic acid plays a significant role in biochemical reactions due to its antimicrobial activity. It interacts with various enzymes, proteins, and other biomolecules, inhibiting bioenergetic processes such as glycolysis . The compound has been shown to inhibit the growth of bacteria like Escherichia coli and Staphylococcus aureus, yeasts such as Saccharomyces cerevisiae and Candida albicans, molds including Aspergillus niger and Penicillium cyclopium, and algae like Chlorella pyrenoidosa and Euglena gracilis . The inhibitory effect is primarily due to the blocking of glycolytic pathways, which are essential for energy production in these organisms .

Cellular Effects

3-(5-Nitro-2-furyl)acrylic acid exerts various effects on different types of cells and cellular processes. It influences cell function by inhibiting glycolysis, leading to reduced energy production . This inhibition affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to cause DNA damage in bacteria and human cells, leading to mutations and chromosomal anomalies . Additionally, it can induce neoplastic transformation in mammalian cells, including human cells .

Molecular Mechanism

The molecular mechanism of 3-(5-Nitro-2-furyl)acrylic acid involves its interaction with biomolecules, leading to enzyme inhibition and changes in gene expression. The compound inhibits glycolytic enzymes, thereby blocking the glycolytic pathway and reducing energy production . This inhibition disrupts cellular metabolism and bioenergetic processes, leading to the antimicrobial effects observed in various microorganisms . Additionally, the compound can cause DNA damage and mutations, further contributing to its antimicrobial activity .

Dosage Effects in Animal Models

The effects of 3-(5-Nitro-2-furyl)acrylic acid vary with different dosages in animal models. Higher doses of the compound can lead to toxic or adverse effects, while lower doses may be less effective in inhibiting microbial growth . The compound’s antimicrobial activity is dose-dependent, with threshold effects observed at specific concentrations. It is essential to determine the optimal dosage to balance efficacy and safety in animal models.

Metabolic Pathways

3-(5-Nitro-2-furyl)acrylic acid is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound inhibits glycolytic enzymes, blocking the glycolytic pathway and reducing energy production . This inhibition affects metabolic flux and metabolite levels, leading to the antimicrobial effects observed in various microorganisms . The compound’s structure and functional groups play a crucial role in its interactions with metabolic pathways.

Transport and Distribution

The transport and distribution of 3-(5-Nitro-2-furyl)acrylic acid within cells and tissues involve interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by its chemical structure and functional groups . Understanding the transport and distribution mechanisms is essential for determining the compound’s effectiveness and potential side effects in different tissues.

Subcellular Localization

The subcellular localization of 3-(5-Nitro-2-furyl)acrylic acid affects its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . This localization is crucial for its interaction with biomolecules and its inhibitory effects on glycolytic enzymes. Understanding the subcellular localization can provide insights into the compound’s mechanism of action and potential therapeutic applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Nitro-2-furyl)acrylic acid typically involves the Knoevenagel condensation reaction. This reaction is carried out by condensing 5-nitro-2-furaldehyde with malonic acid in the presence of a mild base such as piperidine . The reaction conditions generally include:

Temperature: Room temperature to slightly elevated temperatures.

Solvent: Often carried out in ethanol or other suitable organic solvents.

Catalyst: Mild organic bases like piperidine or pyridine.

Industrial Production Methods

In industrial settings, the production of 3-(5-Nitro-2-furyl)acrylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may include recrystallization or chromatographic techniques to ensure high-quality output.

Analyse Des Réactions Chimiques

Types of Reactions

3-(5-Nitro-2-furyl)acrylic acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The furan ring can undergo electrophilic substitution reactions, particularly at the 2 and 3 positions.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Electrophiles like halogens or nitro groups under acidic or basic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Reduction: Formation of 3-(5-amino-2-furyl)acrylic acid.

Substitution: Various substituted furan derivatives depending on the electrophile used.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 5-Nitrofuran-2-acrylic acid

- 3-(5-Nitro-2-furanyl)-2-propenoic acid

- 5-Nitrofuranacrylic acid

Uniqueness

3-(5-Nitro-2-furyl)acrylic acid is unique due to its specific structural features, including the conjugation of the nitro group with the furan ring and the acrylic acid moiety. This conjugation enhances its reactivity and allows for diverse chemical modifications, making it a versatile compound in various applications.

Activité Biologique

3-(5-Nitro-2-furyl)acrylic acid (C7H5NO5) is a heterocyclic organic compound notable for its diverse biological activities, particularly its antimicrobial and cytotoxic properties. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

3-(5-Nitro-2-furyl)acrylic acid features a nitro group attached to a furan ring, conjugated with an acrylic acid moiety. The molecular weight of the compound is approximately 183.12 g/mol. Its chemical structure allows it to participate in various biochemical interactions, making it a subject of interest in both microbiological and pharmacological research.

The biological activity of 3-(5-nitro-2-furyl)acrylic acid primarily stems from its ability to interact with cellular components:

- Enzyme Inhibition : The compound inhibits glycolytic enzymes, disrupting the glycolytic pathway in microorganisms. This inhibition leads to reduced ATP production, which is crucial for microbial survival.

- Cytotoxic Effects : In vitro studies have demonstrated that 3-(5-nitro-2-furyl)acrylic acid induces genotoxic effects in human fibroblasts, causing DNA damage and affecting macromolecular synthesis .

Antimicrobial Activity

3-(5-Nitro-2-furyl)acrylic acid exhibits significant antimicrobial properties against various pathogens:

- Bacterial Inhibition : It has shown effectiveness against Escherichia coli and Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values indicating potent antibacterial activity.

- Antifungal and Antialgal Properties : The compound also demonstrates antifungal and antialgal activities, expanding its potential applications in treating infections caused by these microorganisms.

Synthesis

The synthesis of 3-(5-nitro-2-furyl)acrylic acid typically involves the nitration of 3-(2-furyl)acrylic acid using a mixture of acetic anhydride and nitric acid. This process can yield varying results based on reaction conditions, as shown in the following table:

| Reaction Conditions | Yield (%) | Melting Point (°C) |

|---|---|---|

| Nitration at -5°C to -15°C | 71.6 | 240-241 |

| Nitration with excess acetic anhydride | 60.1 | 238-239 |

| One-step nitration | 89.1 | 238-240 |

Case Studies

- Genotoxicity Study : Research on the effects of 3-(5-nitro-2-furyl)acrylic acid on human fibroblasts revealed that the compound not only inhibited cell growth but also induced DNA damage, suggesting potential risks associated with its use in therapeutics .

- Antimicrobial Derivatives : A study investigated the antimicrobial effects of newly synthesized esters and amides derived from 3-(5-nitro-2-furyl)acrylic acid. The findings indicated that these derivatives maintained significant antimicrobial activity against various microorganisms, further supporting the compound's utility in medicinal chemistry.

Propriétés

IUPAC Name |

3-(5-nitrofuran-2-yl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO5/c9-7(10)4-2-5-1-3-6(13-5)8(11)12/h1-4H,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWOWNIPZHGWKNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)[N+](=O)[O-])C=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6281-23-8 | |

| Record name | 3-(5-Nitro-2-furyl)acrylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6281-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.